N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide
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Overview
Description
N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide: is an organic compound with the molecular formula C12H18N4O3 and a molecular weight of 266.30 g/mol This compound is characterized by its unique structure, which includes a nitropyridine moiety and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitropyridine and 3,3-dimethylbutanamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can also be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted butanamides.
Scientific Research Applications
N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
N,2,3-trimethyl-2-isopropylbutanamide: Similar in structure but with different functional groups.
N,N-dimethyl-2-isopropylbutanamide: Another related compound with distinct properties.
Uniqueness: N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide is unique due to its specific combination of a nitropyridine moiety and a butanamide backbone, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-12(2,3)9(11(17)13-4)15-10-8(16(18)19)6-5-7-14-10/h5-7,9H,1-4H3,(H,13,17)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWXVCBTFKGWGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)NC1=C(C=CC=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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